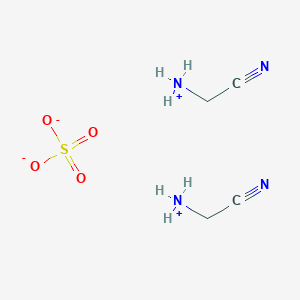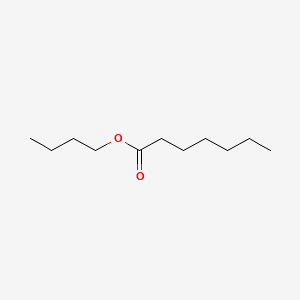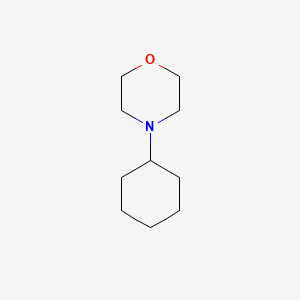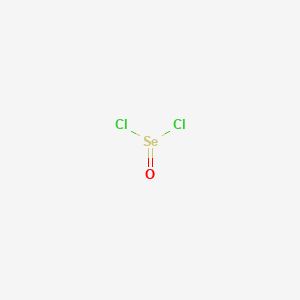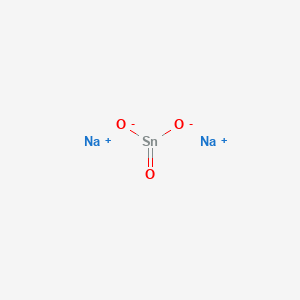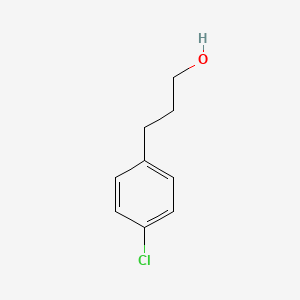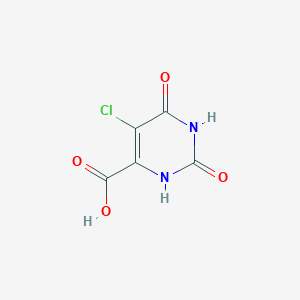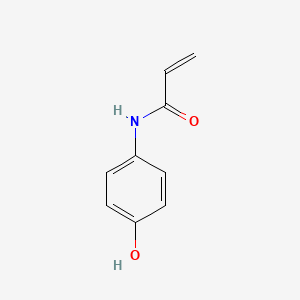
N-(4-Hydroxyphenyl)acrylamide
概要
説明
“N-(4-Hydroxyphenyl)acrylamide” is a chemical compound with the CAS Number: 34443-04-4 . It has a molecular weight of 163.18 and its IUPAC name is N-(4-hydroxyphenyl)acrylamide . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “N-(4-Hydroxyphenyl)acrylamide” were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves the reaction of an amine (in this case, 4-aminophenol) with an acrylamide .Molecular Structure Analysis
The molecular formula of “N-(4-Hydroxyphenyl)acrylamide” is C9H9NO2 . The InChI code is 1S/C9H9NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h2-6,11H,1H2,(H,10,12) .Physical And Chemical Properties Analysis
“N-(4-Hydroxyphenyl)acrylamide” is a solid at room temperature . It has a molecular weight of 163.18 .科学的研究の応用
Corrosion Inhibition
N-(4-Hydroxyphenyl)acrylamide derivatives, like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. These compounds are particularly effective in protecting copper from corrosion in nitric acid solutions. The effectiveness is observed through both chemical and electrochemical methods, showing potential as mixed-type inhibitors. Theoretical computations support these findings, suggesting chemical adsorption and Langmuir isotherm behavior in the adsorption process on copper (Abu-Rayyan et al., 2022).
Antiproliferative Activity
N-(4-Nitrophenyl)acrylamide, a related compound, has been synthesized and characterized for its antiproliferative activity, particularly on HeLa cell lines. This compound demonstrates a notable impact on cell viability, suggesting its potential use in biomedical research. The synthesis and characterization of this compound involve a combination of spectroscopic techniques and theoretical methods (Tanış et al., 2019).
Supramolecular Polymer Chemistry
In the realm of polymer chemistry, N-(4-Hydroxyphenyl)acrylamide derivatives play a role in the development of color indicators for supramolecular polymer chemistry. These compounds have been used in copolymerization processes, demonstrating significant influence based on their concentration and pH value. Such polymers exhibit complexation with β-cyclodextrins, indicating potential applications in responsive materials and sensors (Fleischmann & Ritter, 2013).
Drug Delivery Systems
N-(4-Hydroxyphenyl)acrylamide-based hydrogels have been synthesized for specific applications in drug delivery, particularly for colon drug delivery of chemotherapeutic agents. The synthesis of these hydrogels involves free radical polymerization, and their efficacy in encapsulating and releasing drugs like 5-fluorouracil has been studied, showcasing their potential in targeted drug delivery (Reddy et al., 2015).
Hydrophobic Modification in Hydrogels
The hydrophobic modification of polyacrylamide hydrogels using N-(4-Hydroxyphenyl)acrylamide derivatives enhances their toughness and extensibility. This is achieved through micellar crosslinking copolymerization, which results in hydrogels with significantly improved mechanical properties. Such materials have applications in biomedical and industrial fields (Abdurrahmanoglu et al., 2009).
Safety And Hazards
“N-(4-Hydroxyphenyl)acrylamide” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .
将来の方向性
While specific future directions for “N-(4-Hydroxyphenyl)acrylamide” were not found in the search results, it’s worth noting that compounds with similar structures have been investigated for potential use in the treatment of various conditions, including cancer . This suggests that “N-(4-Hydroxyphenyl)acrylamide” and similar compounds may have potential for future research and development in the field of medicine.
特性
IUPAC Name |
N-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h2-6,11H,1H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVITWJTUUJBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188014 | |
| Record name | Acrylanilide, 4'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenyl)acrylamide | |
CAS RN |
34443-04-4 | |
| Record name | N-(4-Hydroxyphenyl)acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34443-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylanilide, 4'-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034443044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylanilide, 4'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxyphenyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


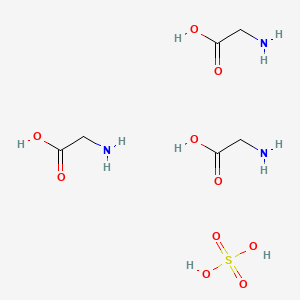
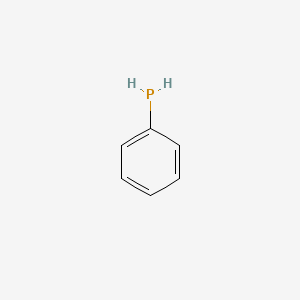
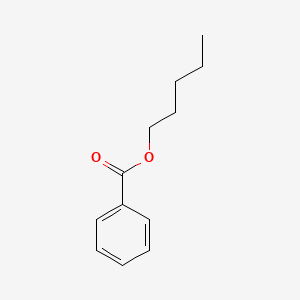
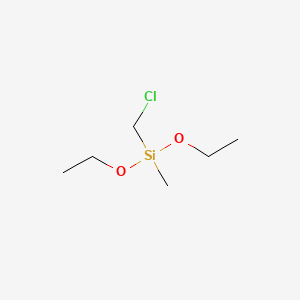
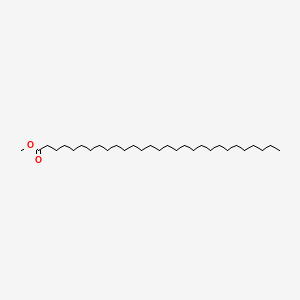
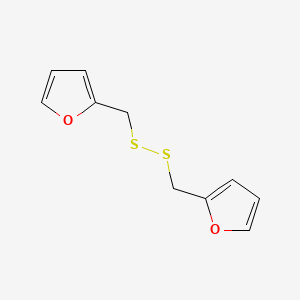
![Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1580528.png)
